
6-Hydroxy-2-naphthyl disulfide
Vue d'ensemble
Description
6-Hydroxy-2-naphthyl disulfide, also known as DDD, is a compound with the molecular formula C20H14O2S2 and a molecular weight of 350.5g/mol . It is used for the determination of protein-bound sulfhydryl groups .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-naphthyl disulfide consists of two naphthalene rings, each with a hydroxyl group at the 2nd position, connected by a disulfide bond . The InChI key for this compound is AHXGXXJEEHFHDK-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-Hydroxy-2-naphthyl disulfide are not available, it’s known that it can be used for the determination of protein-bound sulfhydryl groups .Physical And Chemical Properties Analysis
6-Hydroxy-2-naphthyl disulfide is a white to brown powder or crystal . It has a melting point of 226°C and a predicted boiling point of 597.5±25.0°C . The compound has a predicted density of 1.46±0.1 g/cm3 . It is slightly soluble in ethanol and acetic acid, but soluble in benzene and alkalis to give a yellow solution .Applications De Recherche Scientifique
Application in Biopharmaceutics Research
Field
Summary of Application
DDD (analytical) is used in in vitro dissolution studies, specifically in the evaluation of precipitation kinetics of formulations .
Methods of Application
Advanced in vitro dissolution models for Artificial Stomach and Duodenum (ASD), biphasic dissolution, and membrane dissolution tests have been added to DDDPlus to evaluate precipitation kinetics with more realistic conditions such as absorption, transit, and pH changes .
Results or Outcomes
The integration of in silico models built in GastroPlus™ helps researchers identify in vitro methods for dissolution and precipitation that are more predictive .
Application in Protein Research
Field
Summary of Application
DDD (analytical) is used for the detection of protein-bound sulfhydryl groups .
Methods of Application
The compound reacts with both protein thiol groups and with protein disulfides. By varying the pH of the DDD-reaction, as well as the reaction times, the complex reaction became specific with respect to the histochemical demonstration of protein-SH groups .
Results or Outcomes
The method for the histochemical demonstration of protein-SH with DDD after the reduction of the disulfides with thioglycolate was investigated and conditions were found by which the protein-SH content could be determined quantitatively with DDD and Fast blue B after the reduction of the disulfides .
Application in Pharmaceutical Dosage Forms
Field
Summary of Application
DDD (analytical) is used in the simulation of the in vitro dissolution experiment of pharmaceutical dosage forms .
Methods of Application
The software DDDPlus™ is used to model and simulate the in vitro dissolution of active pharmaceutical ingredients (API) and formulation excipients under various experimental conditions .
Results or Outcomes
The simulation results help formulation and analytical scientists to make informed decisions about the development of pharmaceutical dosage forms .
Application in Developmental Disorders Research
Field
Summary of Application
The term “DDD” is also used in the context of the Deciphering Developmental Disorders (DDD) Study, which aims to advance clinical genetic practice for children with developmental disorders .
Methods of Application
The DDD Study uses the latest microarray and sequencing methods to investigate the genetic causes of abnormal development .
Results or Outcomes
The study has recruited nearly 14,000 children with severe undiagnosed developmental disorders, and their parents, from all 24 regional genetics services around the UK and Ireland .
Application in Data-Driven Design
Field
Summary of Application
The term “DDD” is also used in the context of Data-Driven Design (DDD), which is applied in the concept development process .
Methods of Application
The application of DDD involves the systematic use of data to inform design decisions .
Results or Outcomes
The use of DDD in concept development can lead to more effective and efficient design solutions .
Application in Fluorescence Research
Field
Summary of Application
DDD (analytical) is used for fluorescence, specifically for the detection of protein-bound sulfhydryl groups .
Methods of Application
The compound is used in fluorescence studies, where it reacts with protein thiol groups and with protein disulfides .
Results or Outcomes
The compound is used to detect protein-bound sulfhydryl groups, providing valuable information about the structure and function of proteins .
Application in Pharmacoepidemiological Studies
Field
Summary of Application
The term “DDD” is also used in the context of the Anatomical Therapeutic Chemical (ATC)/Defined Daily Dose (DDD) methodology developed by the World Health Organization (WHO). This methodology is used in pharmacoepidemiological studies, especially in low- and middle-income countries (LMIC) contexts .
Methods of Application
The ATC/DDD methodology involves the use of standard approaches to review and evaluate the prescribing, dispensing, and use of medicines .
Results or Outcomes
The application of the ATC/DDD methodology helps in conducting rigorous studies of medicine use, which is crucial in the context of universal health coverage .
Application in Data-Driven Decision Making
Field
Summary of Application
The term “DDD” is also used in the context of Data-Driven Decision Making (DDD), which is applied in various areas of society, including business analytics and smart cities .
Results or Outcomes
The use of DDD can lead to more effective and efficient design solutions .
Application in Genetic Toxicity Evaluation
Field
Summary of Application
DDD (analytical) is used in the evaluation of genetic toxicity, specifically in the Salmonella/E.coli Mutagenicity Test or Ames Test .
Methods of Application
The compound is used in the Ames Test, a widely employed method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism .
Results or Outcomes
The results of the Ames Test can provide valuable information about the mutagenic potential of the compound .
Application in Protein Thiol Detection
Field
Summary of Application
DDD (analytical) is used for the detection of protein-bound sulfhydryl groups .
Methods of Application
The compound reacts with both protein thiol groups and with protein disulfides. By varying the pH of the DDD-reaction, as well as the reaction times, the complex reaction became specific with respect to the histochemical demonstration of protein-SH groups .
Results or Outcomes
The compound is used to detect protein-bound sulfhydryl groups, providing valuable information about the structure and function of proteins .
Safety And Hazards
Propriétés
IUPAC Name |
6-[(6-hydroxynaphthalen-2-yl)disulfanyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S2/c21-17-5-1-15-11-19(7-3-13(15)9-17)23-24-20-8-4-14-10-18(22)6-2-16(14)12-20/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGXXJEEHFHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)SSC3=CC4=C(C=C3)C=C(C=C4)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025429 | |
| Record name | 6-Hydroxy-2-naphthyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-naphthyl disulfide | |
CAS RN |
6088-51-3 | |
| Record name | 6,6′-Dithiobis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6088-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DDD (analytical) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006088513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DDD (analytical) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 6,6'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Hydroxy-2-naphthyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-dithiodi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6'-DITHIOBIS(2-NAPHTHOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YW3C2D2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



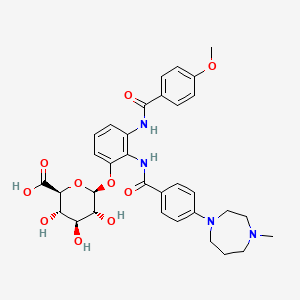

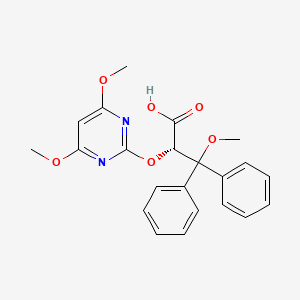
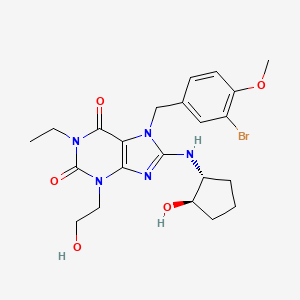

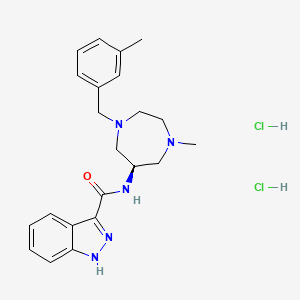
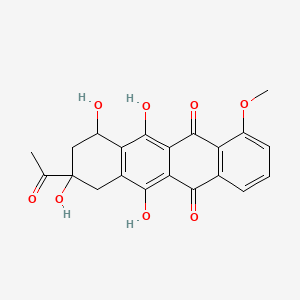
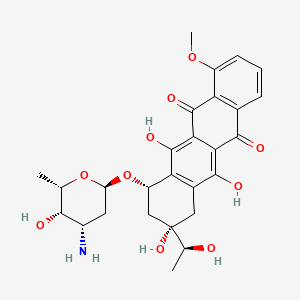
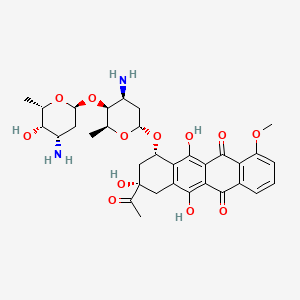

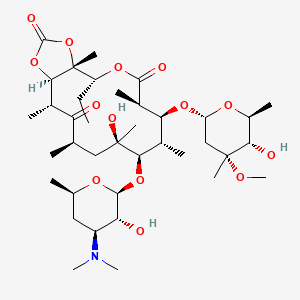
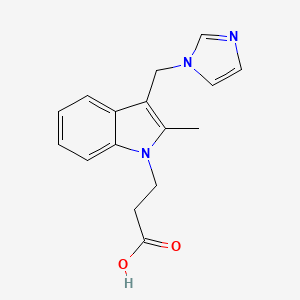
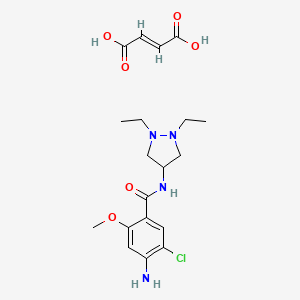
![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)